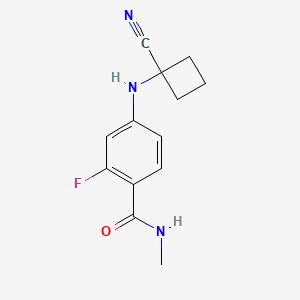

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

Description

BenchChem offers high-quality 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIGLIMPDRXLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657627 | |

| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915087-26-2 | |

| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide

This guide provides a detailed technical protocol for the synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, a key intermediate in the manufacture of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into the synthetic strategy, reaction mechanisms, and practical execution of the laboratory procedure.

Introduction and Strategic Overview

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2) serves as a crucial building block for Talazoparib, a clinically approved therapeutic for certain types of cancer.[1][2] Its molecular architecture, featuring a fluorinated benzamide core coupled to a cyanocyclobutyl amine, is of significant interest in medicinal chemistry.[3] The synthesis of this intermediate is a critical step that requires precise control over reaction conditions to ensure high yield and purity.

This guide will focus on a convergent and industrially relevant synthetic approach, which involves the preparation of two key precursors followed by their strategic coupling. The chosen retrosynthetic analysis is illustrated below:

Caption: Retrosynthetic analysis of the target molecule.

The core of this strategy lies in a Palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction is widely employed in the pharmaceutical industry for the formation of carbon-nitrogen bonds, offering a reliable method for connecting the aryl halide (Precursor 1) with the cycloalkylamine (Precursor 2).[4][5][6][7]

Synthesis of Precursor 1: 4-Bromo-2-fluoro-N-methylbenzamide

The synthesis of 4-bromo-2-fluoro-N-methylbenzamide is a multi-step process commencing from commercially available starting materials.

Step-by-Step Protocol for Precursor 1

A detailed protocol for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide is as follows:

Reaction Scheme:

Caption: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluorobenzoic acid | 219.02 | 10.0 g | 45.6 mmol |

| Oxalyl chloride | 126.93 | 4.8 mL | 54.7 mmol |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| N,N-Dimethylformamide (DMF) | - | 2 drops | - |

| Methylamine (2M solution in THF) | 31.06 | 45.6 mL | 91.2 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

Procedure:

-

Activation of the Carboxylic Acid: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous dichloromethane (100 mL).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (4.8 mL, 54.7 mmol) dropwise over 15 minutes. Causality: Oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride. DMF acts as a catalyst for this transformation. The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Amidation: In a separate flame-dried 500 mL round-bottom flask, cool a 2M solution of methylamine in THF (45.6 mL, 91.2 mmol) to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution to the methylamine solution via cannula. Causality: A stoichiometric excess of methylamine is used to react with the acyl chloride and to neutralize the HCl byproduct generated during the reaction.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of 50 mL of water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethyl acetate/hexanes to afford 4-bromo-2-fluoro-N-methylbenzamide as a white solid.

Synthesis of Precursor 2: 1-Aminocyclobutanecarbonitrile

The synthesis of 1-aminocyclobutanecarbonitrile is typically achieved through a Strecker synthesis using cyclobutanone as the starting material.

Step-by-Step Protocol for Precursor 2

Reaction Scheme:

Caption: Synthesis of 1-Aminocyclobutanecarbonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclobutanone | 70.09 | 5.0 g | 71.3 mmol |

| Potassium cyanide (KCN) | 65.12 | 5.1 g | 78.4 mmol |

| Ammonium chloride (NH4Cl) | 53.49 | 4.2 g | 78.4 mmol |

| Aqueous Ammonia (28-30%) | - | 20 mL | - |

| Methanol | - | 20 mL | - |

| Water | - | 20 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide (5.1 g, 78.4 mmol) and ammonium chloride (4.2 g, 78.4 mmol) in water (20 mL).

-

Add aqueous ammonia (20 mL) to the solution.

-

In a separate beaker, dissolve cyclobutanone (5.0 g, 71.3 mmol) in methanol (20 mL).

-

Reaction Execution: Add the cyclobutanone solution to the aqueous solution of cyanide and ammonium salts.

-

Stir the mixture vigorously at room temperature for 24 hours. Causality: This one-pot reaction proceeds via the formation of an imine from cyclobutanone and ammonia, which is then attacked by the cyanide ion to form the aminonitrile.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain 1-aminocyclobutanecarbonitrile as a crude oil. The product is often used in the next step without further purification.

Core Synthesis: Buchwald-Hartwig Amination

The final and most critical step is the palladium-catalyzed cross-coupling of the two prepared precursors. The choice of catalyst, ligand, base, and solvent is paramount for a successful transformation.

Step-by-Step Protocol for the Final Product

Reaction Scheme:

Caption: Final Buchwald-Hartwig amination step.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluoro-N-methylbenzamide | 232.05 | 5.0 g | 21.5 mmol |

| 1-Aminocyclobutanecarbonitrile | 96.13 | 2.5 g | 26.0 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 197 mg | 0.215 mmol |

| XPhos | 476.65 | 205 mg | 0.430 mmol |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.1 g | 32.3 mmol |

| Toluene, anhydrous | - | 100 mL | - |

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-N-methylbenzamide (5.0 g, 21.5 mmol), 1-aminocyclobutanecarbonitrile (2.5 g, 26.0 mmol), sodium tert-butoxide (3.1 g, 32.3 mmol), tris(dibenzylideneacetone)dipalladium(0) (197 mg, 0.215 mmol), and XPhos (205 mg, 0.430 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times. Causality: The palladium(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

-

Add anhydrous toluene (100 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active nucleophile.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety and Handling

-

Potassium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always have a cyanide antidote kit available.

-

Oxalyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood.

-

Palladium Catalysts and Ligands: Can be air-sensitive and should be handled under an inert atmosphere.

-

Solvents: Toluene, DCM, and THF are flammable and should be handled with appropriate care.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of talazoparib and its derivatives and radiosynthesis of.... Retrieved from [Link]

- Google Patents. (n.d.). US9708319B1 - Synthesis of PARP inhibitor talazoparib.

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Wikipedia. (2023). Talazoparib. Retrieved from [Link]

-

New Drug Approvals. (2016). Talazoparib, BMN 673. Retrieved from [Link]

-

MDPI. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

- 2. Talazoparib - Wikipedia [en.wikipedia.org]

- 3. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. research.rug.nl [research.rug.nl]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Mechanistic Profiling of PF-06463922 (Lorlatinib) in ALK-Positive NSCLC

Executive Summary

PF-06463922 (Lorlatinib) represents a paradigm shift in kinase inhibitor design. Unlike linear first- and second-generation ALK inhibitors (crizotinib, alectinib, ceritinib), Lorlatinib utilizes a macrocyclic architecture .[1] This structural constraint serves two critical functions: it forces the molecule into a bioactive conformation that fits the ATP-binding pocket of ALK despite steric hindrance from mutations (specifically G1202R), and it shields polar surface area to maximize blood-brain barrier (BBB) penetration. This guide details the molecular mechanism, comparative potency, and the gold-standard experimental protocols used to validate its efficacy.

Molecular Architecture: The Macrocyclic Advantage

The defining feature of Lorlatinib is its 12-membered macrocyclic ring. In linear kinase inhibitors, the molecule must pay an "entropic penalty" to adopt the specific shape required to bind the kinase. Lorlatinib is pre-organized into this bioactive shape.

1.1 Structural Mechanism

-

ATP-Competitor: Lorlatinib binds to the adenosine triphosphate (ATP) binding site of the Anaplastic Lymphoma Kinase (ALK) domain.

-

Macrocyclic Constraint: The ring structure connects the pyrazole core to the phenyl ring. This restricts the rotation of bonds, locking the molecule into a compact, rigid shape.

-

Solvent Front Accommodation: The most challenging resistance mutation, G1202R , introduces a bulky arginine residue at the "solvent front" of the kinase domain. Linear inhibitors (like crizotinib) clash sterically with this residue. Lorlatinib’s compact macrocycle fits beneath this bulky residue, maintaining high-affinity binding.

1.2 Signal Transduction Blockade

Upon binding, Lorlatinib prevents the autophosphorylation of ALK, thereby silencing downstream oncogenic signaling pathways essential for tumor survival.

Figure 1: Lorlatinib acts as an ATP-competitive inhibitor, abrogating downstream signaling via the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

Overcoming Resistance: The G1202R Solution

The clinical utility of Lorlatinib is defined by its potency against the G1202R mutation, which confers resistance to Generation 1 (Crizotinib) and Generation 2 (Alectinib, Ceritinib) inhibitors.

2.1 Comparative Potency Data (IC50)

The following table summarizes the mean IC50 values derived from cellular viability assays (Ba/F3 models). Note the massive shift in potency against the G1202R mutant.

| Inhibitor | Generation | Target | Ba/F3 EML4-ALK (WT) IC50 (nM) | Ba/F3 G1202R IC50 (nM) | Fold Change (Resist/WT) |

| Crizotinib | 1st | ALK/ROS1/MET | 24 | >1000 (Resistant) | >40 |

| Alectinib | 2nd | ALK | 1.9 | 706 (Resistant) | ~370 |

| Lorlatinib | 3rd | ALK/ROS1 | 1.3 | 10 - 20 | ~10 |

Data synthesized from Johnson et al. (2014) and Shaw et al. (2017).

Key Insight: While Alectinib loses nearly 400-fold potency against G1202R, Lorlatinib remains active at clinically achievable concentrations (low nanomolar range).

CNS Penetration Mechanics

Brain metastases are a major cause of morbidity in ALK+ NSCLC. First-generation inhibitors failed in the CNS because they were substrates for P-glycoprotein (P-gp/MDR1), an efflux transporter at the blood-brain barrier.

3.1 Design for CNS Evasion

Lorlatinib was specifically optimized for Lipophilic Efficiency (LipE) .

-

Reduced Hydrogen Bond Donors: The macrocyclization masks polar groups that would otherwise interact with P-gp.

-

High Passive Permeability: The compact, lipophilic nature allows rapid diffusion across endothelial membranes.

-

Efflux Ratio: In in vitro transport assays (MDR1-MDCK), Lorlatinib demonstrates a low efflux ratio (< 2.0), indicating it is not a strong substrate for P-gp, unlike Crizotinib (Efflux ratio > 10).

Experimental Validation Protocol: Ba/F3 Viability Assay

To verify the mechanism of action and resistance profile of PF-06463922 in your own laboratory, the Ba/F3 Cell Viability Assay is the industry gold standard. Ba/F3 cells are murine pro-B cells dependent on IL-3.[2] When transformed with an oncogene (like EML4-ALK), they become "addicted" to the oncogene for survival upon IL-3 withdrawal.

4.1 Protocol Workflow

Objective: Determine the IC50 of PF-06463922 against Wild-Type and G1202R ALK.

Materials:

-

Cells: Ba/F3 stably expressing EML4-ALK (WT) and EML4-ALK (G1202R).

-

Control Cells: Parental Ba/F3 (IL-3 dependent).

-

Reagents: RPMI-1640, FBS, Mouse IL-3 (for parental), CellTiter-Glo (Promega), PF-06463922 (dissolved in DMSO).

Step-by-Step Methodology:

-

Cell Preparation (Day 0):

-

Wash cells 3x with PBS to remove any residual IL-3 (critical for ALK-driven lines).

-

Resuspend ALK-driven cells in assay media (RPMI + 10% FBS, No IL-3 ).

-

Resuspend Parental cells in media supplemented with IL-3 (10 ng/mL).

-

Seed density: 2,000 - 5,000 cells per well in 96-well white-walled plates (50 µL volume).

-

-

Compound Treatment:

-

Prepare a 3-fold serial dilution of PF-06463922 in DMSO (Top concentration typically 10 µM down to 0.1 nM).

-

Dilute compound stocks 1:100 in media to create a 10x working solution (ensures final DMSO is 0.1%).

-

Add 5 µL of 10x compound solution to respective wells.

-

Include "DMSO Only" (0% inhibition) and "Staurosporine/Kill" (100% inhibition) controls.

-

-

Incubation:

-

Incubate plates at 37°C, 5% CO2 for 72 hours . (72h is preferred over 48h to allow clear separation of cytostatic vs. cytotoxic effects).

-

-

Readout (Day 3):

-

Equilibrate CellTiter-Glo reagent to room temperature.[2]

-

Add 50 µL CellTiter-Glo to each well (1:1 ratio).

-

Shake on orbital shaker for 2 minutes (lyses cells).

-

Incubate 10 minutes (stabilizes luminescent signal).

-

Read Luminescence (RLU) on a plate reader.

-

-

Data Analysis:

-

Normalize RLU values: % Viability = (Sample - Blank) / (DMSO Control - Blank) * 100.

-

Fit data to a non-linear regression model (4-parameter logistic) to calculate IC50.

-

Figure 2: Workflow for validating ALK inhibitor potency using the Ba/F3 oncogene addiction model.

References

-

Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations.[3][4] Journal of Medicinal Chemistry.

-

Shaw, A. T., et al. (2017). Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial. The Lancet Oncology.

-

Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ALK/ROS1 inhibitor capable of blocking ALK/ROS1 secondary mutants and overcoming P-glycoprotein-mediated tumor resistance. Molecular Cancer Therapeutics.

Sources

- 1. First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lorlatinib – Structural Biology, Physicochemical Properties, and Experimental Protocols

Executive Summary: The Macrocyclic Advantage

Lorlatinib (PF-06463922) represents a paradigm shift in kinase inhibitor design. Unlike its linear predecessors (crizotinib, ceritinib, alectinib), Lorlatinib utilizes a macrocyclic architecture to solve two critical failure modes in ALK-positive non-small cell lung cancer (NSCLC):

-

Blood-Brain Barrier (BBB) Penetration: Achieving high CNS exposure to treat brain metastases.

-

Resistance Mutations: Overcoming the solvent-front mutation G1202R , which sterically hinders binding of earlier generation inhibitors.

This guide dissects the structural causality of these properties and provides validated protocols for researchers characterizing this compound.

Chemical Architecture & Structural Biology

The Macrocyclic Design

Lorlatinib is a third-generation ATP-competitive inhibitor. Its 12-membered macrocycle is not merely a scaffold; it is a constraint mechanism that "pre-organizes" the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the ALK kinase domain.

-

PDB Accession: 4CLI (Bound to Wild-Type ALK)[1]

-

Key Interaction: The macrocycle packs tightly against the ATP-binding pocket, avoiding the steric clash with the bulky Arginine side chain in the G1202R mutant—a clash that renders linear inhibitors ineffective.

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving Lorlatinib's design.

Figure 1: Mechanistic flow illustrating how macrocyclization drives both CNS penetration and mutant potency.

Physicochemical Properties[2][3][4][5][6][7][8]

For assay development and formulation, precise physicochemical constants are required. Note the pH-dependent solubility, which is critical for in vivo formulation but requires careful buffering in in vitro assays.

| Property | Value | Experimental Context |

| Molecular Weight | 406.41 Da | Mass Spectrometry (M+H)+ = 407.41 |

| Formula | C₂₁H₁₉FN₆O₂ | - |

| pKa | 4.92 (Basic) | Ionized in acidic stomach; neutral at physiological pH (7.4) |

| LogP / LogD | ~2.45 (at pH 9) | Optimal lipophilicity for BBB crossing (Lipinski sweet spot) |

| TPSA | ~84 Ų | <90 Ų is ideal for BBB penetration |

| Solubility | Low (Neutral pH) | < 0.17 mg/mL at pH 8. Dissolves well in DMSO (up to 50 mM) |

| Chirality | (10R)-configuration | Essential for binding; ensure enantiomeric purity in synthesis |

Scientist's Note: When preparing stock solutions, always use DMSO . Aqueous buffers at neutral pH may precipitate the compound at concentrations >10 µM.

Mechanism of Action & Signaling Pathways[6]

Lorlatinib acts as a reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. By occupying the ATP-binding pocket, it prevents autophosphorylation and downstream signaling.[2]

Signaling Cascade Blockade

The inhibition halts two major survival pathways:[2]

-

PI3K/AKT/mTOR: Critical for cell survival and anti-apoptosis.[2]

-

RAS/RAF/MEK/ERK: Critical for proliferation.[2]

Figure 2: Downstream signaling blockade. Lorlatinib effectively "chokes" the PI3K and MAPK pathways at the source.

Experimental Protocols

Validated Kinase Assay (ADP-Glo™)

To determine IC50 values against ALK WT or G1202R, the ADP-Glo assay is the industry standard due to its high sensitivity and Z' factor.

Reagents:

-

Assay Buffer: 50 mM MOPS (pH 7.2), 1 mM DTT, 5 mM MgCl₂, 0.1% BSA.

-

Substrate: Poly(Glu, Tyr) 4:1 or specific ALK peptide substrate.

-

ATP: Ultra-pure (Promega).[3]

Workflow:

-

Preparation: Prepare 2.5x concentrations of Lorlatinib (serial dilution in DMSO/Buffer), Kinase (ALK), and Substrate/ATP mix.

-

Reaction (384-well plate):

-

Add 2 µL Compound solution.

-

Add 2 µL Kinase solution. Incubate 10 min RT to allow equilibrium binding.

-

Add 1 µL ATP/Substrate mix to start reaction.

-

Incubate 60 min at RT.

-

-

Depletion:

-

Detection:

-

Read: Measure Luminescence.

Critical Control: Always run a "No Enzyme" control to subtract background luminescence from ATP impurities.

Synthesis Overview (Convergent Route)

For medicinal chemists, the synthesis of Lorlatinib is challenging due to the macrocyclization step. The most efficient route is convergent.

Figure 3: Convergent synthesis pathway. The macrolactamization step requires high dilution to favor intramolecular ring closure over intermolecular polymerization.

References

-

Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency."[7] Journal of Medicinal Chemistry.

-

FDA Center for Drug Evaluation and Research. (2018). "Lorlatinib (LOBRENA) Multi-Discipline Review."

-

Syed, Y. Y. (2019). "Lorlatinib: First Global Approval." Drugs.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

Collier, T. L., et al. "P-glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation and Cytochrome P450-3A (CYP3A) Limits Oral Availability of the Novel ALK/ROS1 Inhibitor Lorlatinib." International Journal of Cancer.

Sources

- 1. Deciphering the Mechanism of Gilteritinib Overcoming Lorlatinib Resistance to the Double Mutant I1171N/F1174I in Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 3. carnabio.com [carnabio.com]

- 4. promega.com [promega.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 7. acs.org [acs.org]

An In-depth Technical Guide to 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS Number: 915087-26-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2), a key intermediate in the synthesis of the potent androgen receptor inhibitor, Apalutamide. This document delves into the chemical and physical properties of the compound, outlines a detailed synthetic pathway from readily available starting materials, and discusses its pivotal role in the broader context of prostate cancer therapeutics. While primarily recognized as a synthetic precursor, this guide also explores its potential biological significance and provides essential information on its handling, storage, and analytical characterization. The content is structured to equip researchers and drug development professionals with the critical knowledge required for the synthesis, purification, and application of this important molecule.

Introduction: A Pivotal Intermediate in Modern Oncology

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a complex organic molecule that has garnered significant attention in the pharmaceutical industry due to its indispensable role as a late-stage intermediate in the manufacture of Apalutamide (ARN-509).[1] Apalutamide is a non-steroidal antiandrogen (NSAA) that has demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). The intricate molecular architecture of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, featuring a fluorinated benzamide core coupled with a cyanocyclobutylamino moiety, is a testament to the sophisticated chemical design inherent in modern drug development.[2]

The fluorine atom plays a crucial role in enhancing the metabolic stability and lipophilicity of the molecule, which are desirable pharmacokinetic properties.[2] The cyanocyclobutyl group is a key structural element that contributes to the high binding affinity and selectivity of Apalutamide for the androgen receptor.[2] Understanding the synthesis and chemical behavior of this intermediate is therefore paramount for the efficient and scalable production of this life-saving therapeutic agent. This guide aims to provide a detailed technical resource for scientists working in the field of medicinal chemistry and pharmaceutical development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is fundamental for its effective handling, synthesis, and purification.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 915087-26-2 | [2] |

| Molecular Formula | C₁₃H₁₄FN₃O | [3][4] |

| Molecular Weight | 247.27 g/mol | [3][4] |

| Appearance | White to light yellow solid | [3] |

| Purity | Typically >98% | [5] |

| Predicted Boiling Point | 447.4 ± 45.0 °C | [3] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3][6] |

| IUPAC Name | 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | [4] |

| Synonyms | N-Methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide, ARN-509 intermediate 2, Apalutamide Impurity 18 | [3] |

Structural Formula

Caption: 2D structure of the title compound.

Synthesis and Manufacturing

The synthesis of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[5] The most common and industrially viable route starts from 2-fluoro-4-nitrotoluene.

Synthetic Pathway Overview

Caption: Synthetic pathway to the target compound.

Step-by-Step Experimental Protocol

A robust and clean production process for the precursor, 4-amino-2-fluoro-N-methylbenzamide, is detailed in Chinese patent CN103304439A.[7] This method avoids the use of highly toxic reagents and minimizes waste, making it suitable for large-scale industrial production.

-

Step 1a: Oxidation of 2-Fluoro-4-nitrotoluene. 2-Fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically carried out at elevated temperatures (e.g., 95°C) for several hours.

-

Step 1b: Amidation of 2-Fluoro-4-nitrobenzoic acid. The resulting carboxylic acid is then converted to the corresponding N-methylamide. This is achieved by first treating the acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the acid chloride, which is then reacted with methylamine (CH₃NH₂) to yield 2-fluoro-4-nitro-N-methylbenzamide.

-

Step 1c: Reduction of the Nitro Group. The final step in the synthesis of the precursor is the reduction of the nitro group to an amine. This is accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent like ethanol or propyl acetate at room temperature. This method boasts a high yield (over 98%) and purity for 4-amino-2-fluoro-N-methylbenzamide.[7]

While specific, publicly available, step-by-step protocols for this final conversion are scarce, the general transformation involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with a suitable 1-cyanocyclobutylating agent. One plausible approach, inferred from related syntheses, involves a nucleophilic aromatic substitution or a related coupling reaction.

-

Reaction with 1-aminocyclobutanecarbonitrile or a derivative: 4-Amino-2-fluoro-N-methylbenzamide can be reacted with 1-aminocyclobutanecarbonitrile or a suitable derivative, such as 1-hydroxycyclobutanecarbonitrile, under conditions that facilitate the formation of the C-N bond. This may involve the use of a suitable catalyst and solvent system, with careful control of temperature and reaction time to optimize the yield and minimize the formation of byproducts.

Purification and Quality Control

Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether.[8][9] The purity of the compound is critical for its use as a pharmaceutical intermediate and is typically assessed using high-performance liquid chromatography (HPLC).[5] Further characterization to confirm the structure and identity of the compound would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Role in Apalutamide Synthesis and Potential Biological Relevance

The primary and well-established application of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is as a crucial building block in the synthesis of Apalutamide.[1]

The Final Step to Apalutamide

The synthesis of Apalutamide from this intermediate involves the formation of a thiohydantoin ring. This is typically achieved by reacting 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile. This reaction directly constructs the core structure of the Apalutamide molecule.

Inherent Biological Activity

While its role as a synthetic intermediate is paramount, the structural features of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide suggest the possibility of inherent biological activity.[2] The presence of a substituted benzamide core and a cyanocyclobutylamino group, moieties found in various biologically active compounds, warrants further investigation into its potential pharmacological properties. However, to date, there is no significant published research focusing on the standalone biological effects of this compound. It is primarily considered a non-active precursor in the context of Apalutamide's mechanism of action.

Safety, Handling, and Storage

Proper handling and storage of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry place, with a recommended storage temperature of 2-8°C.[3][6]

-

Protect from light and moisture.

Conclusion

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide is a molecule of significant industrial and pharmaceutical importance. Its role as a key intermediate in the synthesis of Apalutamide places it at the forefront of modern prostate cancer therapy. This technical guide has provided a detailed examination of its chemical and physical properties, a comprehensive overview of its synthesis, and essential information on its handling and storage. While its primary value lies in its function as a synthetic building block, the potential for inherent biological activity remains an area for future exploration. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, development, and analysis of this critical pharmaceutical intermediate.

References

- ResearchGate. (2025, August 6). Process Development and Optimization of Apalutamide Synthesis Aided by the Design of Experiments (DoE).

- Al-Salami, B. K., et al. (2025, August 10). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. Journal of the Association of Arab Universities for Basic and Applied Sciences.

- Google Patents. (n.d.). CN107501237A - A kind of Apalutamide new synthetic method.

- Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.

- Google Patents. (n.d.). US20180201601A1 - Process for preparing apalutamide.

-

LookChem. (n.d.). Cas 915087-26-2,4-(1-CYANOCYCLOBUTYLAMINO). Retrieved from [Link]

-

PubChem. (n.d.). 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

SynThink. (n.d.). Apalutamide EP Impurities and Related Compounds. Retrieved from [Link]

-

Changzhou YongXu. (n.d.). N-Methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide|915087-26-2. Retrieved from [Link]

Sources

- 1. N-Methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide|915087-26-2--Changzhou YongXu [czyxchem.com]

- 2. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]

- 3. 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-26-2 [chemicalbook.com]

- 4. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Cas 915087-26-2,4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | lookchem [lookchem.com]

- 7. 915087-26-2 Cas No. | 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 8. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 9. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]

Technical Monograph: PF-06463922 (Lorlatinib) as a Third-Generation ALK/ROS1 Inhibitor

Executive Summary

PF-06463922 (Lorlatinib) represents a paradigm shift in kinase inhibitor design, transitioning from linear small molecules to a macrocyclic architecture.[1][2] Developed to address the twin challenges of central nervous system (CNS) metastasis and acquired resistance mutations (specifically ALK G1202R) that render first- and second-generation inhibitors ineffective, PF-06463922 utilizes a compact, rigidified structure to bypass steric hindrance at the kinase solvent front.

This guide details the structural logic, mechanistic profiling, and validated experimental protocols required to evaluate PF-06463922 in preclinical settings.

Molecular Architecture: The Macrocyclic Advantage

Structural Design Logic

First-generation (Crizotinib) and second-generation (Alectinib, Ceritinib) ALK inhibitors are linear, acyclic molecules. While potent, their flexibility allows them to be ejected by steric clashes introduced by mutations like G1202R (Solvent Front Mutation).

PF-06463922 introduces a 12-membered macrocycle .

-

Conformational Constraint: The macrocycle locks the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the ATP pocket.

-

Compactness: The structure is significantly smaller than its predecessors, allowing it to fit inside the ATP binding pocket even when the bulky Arginine residue (G1202R) obstructs the solvent front.

-

Kinase Selectivity: The rigid shape reduces off-target binding, although it retains potent activity against ROS1 due to high homology.

Mechanistic Diagram: Overcoming Resistance

The following diagram illustrates the structural logic of how PF-06463922 evades resistance compared to linear inhibitors.

Caption: Structural logic of PF-06463922 overcoming G1202R steric hindrance via macrocyclization.

Mechanistic Profiling & Resistance Data[2][3][4][5][6][7][8]

The G1202R Challenge

The G1202R mutation involves the substitution of Glycine (small) with Arginine (bulky, positively charged) at the solvent front of the ATP-binding pocket. This is the most common resistance mechanism after second-generation TKI failure.

Comparative Potency Data (IC50)

The table below synthesizes data from cellular proliferation assays (Ba/F3 models), demonstrating the superior potency of PF-06463922 against recalcitrant mutations.

| Inhibitor | Generation | Target | WT ALK IC50 (nM) | L1196M (Gatekeeper) (nM) | G1202R (Solvent Front) (nM) |

| Crizotinib | 1st | ALK/ROS1/MET | ~25 | ~130 | >500 (Resistant) |

| Alectinib | 2nd | ALK | ~2 | ~2 | >300 (Resistant) |

| Ceritinib | 2nd | ALK | ~3 | ~5 | >400 (Resistant) |

| PF-06463922 | 3rd | ALK/ROS1 | < 1.0 | < 2.0 | ~60 - 80 |

Note: Data represents mean cellular IC50 values derived from Ba/F3 engineered cell lines. PF-06463922 is the only agent with clinically relevant potency (<100 nM) against G1202R.

CNS Penetration Dynamics

A critical failure point for earlier ALK inhibitors is the Blood-Brain Barrier (BBB). The brain acts as a sanctuary site for metastases because P-glycoprotein (P-gp/MDR1) and BCRP efflux transporters actively pump drugs out of the CNS.

Design Against Efflux

PF-06463922 was optimized using Lipophilic Efficiency (LipE) parameters to minimize hydrogen bond donors and reduce affinity for P-gp transporters.

-

Brain-to-Plasma Ratio: In preclinical models (rat), PF-06463922 demonstrates a ratio of >1.5 (unbound), indicating active retention or passive permeability exceeding efflux.

-

Clinical Reality: It is currently the standard of care for ALK+ patients with brain metastases.

CNS Transport Pathway

Caption: PF-06463922 evades P-gp efflux, allowing accumulation in CNS tissue unlike Gen 1/2 inhibitors.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Ba/F3 Cellular Proliferation Assay

Purpose: To determine cellular IC50 against specific ALK mutations.[3]

Reagents:

-

Parental Ba/F3 cells (IL-3 dependent) as a negative control for off-target toxicity.

-

PF-06463922 (dissolved in DMSO, 10 mM stock).

-

CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow:

-

Seeding: Plate Ba/F3 cells at 5,000 cells/well in 96-well white-walled plates in RPMI-1640 + 10% FBS.

-

Critical Step: For ALK-dependent lines, wash 3x with PBS to remove IL-3 prior to plating.

-

-

Treatment: Add PF-06463922 in a 9-point serial dilution (e.g., 10 µM to 0.1 nM).

-

Control 1: DMSO only (0.1% final concentration) = 100% Viability.

-

Control 2: 1 µM Staurosporine = 0% Viability (Kill control).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins. Read Luminescence.

-

Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

-

Validation: The IC50 for Parental Ba/F3 (+IL-3) should be >1 µM, confirming ALK selectivity.

-

Protocol B: Biochemical Kinase Activity (Microfluidic Mobility Shift)

Purpose: To determine the inhibition constant (Ki) in a cell-free system.

Workflow:

-

Enzyme Prep: Recombinant human ALK kinase domain (aa 1093–1411).

-

Substrate: FAM-labeled peptide substrate (e.g., 5-FAM-EEPLYK-OH).

-

Reaction: Mix Enzyme + PF-06463922 (variable conc.) + Peptide + ATP (at Km apparent).

-

Buffer: 100 mM HEPES pH 7.5, 0.003% Brij-35, 0.004% Tween-20, 10 mM MgCl2, 1 mM DTT.

-

-

Measurement: Monitor the conversion of substrate to product via electrophoretic mobility shift on a Caliper LabChip system.

-

Calculation: Derive Ki using the Cheng-Prusoff equation.

Clinical Translation & Safety Notes

While PF-06463922 is highly potent, its broad spectrum and CNS penetration introduce unique safety profiles relevant to translational research.

-

Hyperlipidemia: Clinical data indicates significant increases in cholesterol and triglycerides. In mouse models, this is less observed, but researchers should monitor lipid profiles in long-term non-human primate or canine studies.

-

Cognitive Effects: Due to high CNS penetration, off-target inhibition in the brain can lead to cognitive changes (mood, memory) in clinical subjects.

References

-

Johnson, T. W., et al. (2014).[7][8] "Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations."[1][2][8][9] Journal of Medicinal Chemistry, 57(11), 4720–4744.[8][9] Link

-

Zou, H. Y., et al. (2015). "PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models."[7] Cancer Cell, 28(1), 70-81. Link

-

Shaw, A. T., et al. (2017). "Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial." The Lancet Oncology, 18(12), 1590-1599. Link

-

Gainor, J. F., et al. (2016). "Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer." Cancer Discovery, 6(10), 1118-1133. Link

Sources

- 1. Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACS award for creative invention: Prioritizing the patient - the discovery of lorlatinib, a macrocyclic ALK inhibitor for the treatment of resistant and metastatic NSCLC - American Chemical Society [acs.digitellinc.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. tandfonline.com [tandfonline.com]

- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Pharmacological Validation of PF-06463922 (Lorlatinib) in ALK/ROS1-Positive NSCLC Models

Abstract & Introduction

PF-06463922 (Lorlatinib) is a third-generation, macrocyclic, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1).[1] Unlike first-generation inhibitors (e.g., Crizotinib), Lorlatinib was rationally designed to penetrate the blood-brain barrier (BBB) and overcome recalcitrant resistance mutations, specifically the solvent-front mutation ALK G1202R .

This application note provides a rigorous, standardized protocol for evaluating the in vitro potency of PF-06463922. It integrates cell viability assays (IC50 determination) with mechanistic validation via immunoblotting, ensuring researchers can distinguish between cytotoxic efficacy and on-target signaling inhibition.

Mechanism of Action

Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain.[2] In ALK-rearranged Non-Small Cell Lung Cancer (NSCLC), constitutive ALK activation drives downstream survival pathways including PI3K/AKT/mTOR and RAS/MAPK/ERK . Lorlatinib blockade results in dephosphorylation of these effectors, G1 cell-cycle arrest, and apoptosis.

Caption: PF-06463922 inhibits ALK phosphorylation, blocking downstream PI3K/AKT and MAPK/ERK signaling cascades.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Storage | Notes |

| PF-06463922 | >98% Purity | -20°C (Desiccated) | Soluble in DMSO up to 100 mM [1].[3] |

| DMSO | Cell Culture Grade | RT | Use sterile, anhydrous DMSO. |

| CellTiter-Glo® | Luminescent Assay | -20°C | Preferred over MTT for sensitivity. |

| Lysis Buffer | RIPA + Phosphatase Inhibitors | 4°C | Critical for preserving p-ALK. |

Validated Cell Models

Selection of the correct cell line is critical for assay validity.

-

H3122: Harbor EML4-ALK variant 1 (E13;A20). Highly sensitive (IC50 ~1–10 nM) [2].

-

H2228: Harbor EML4-ALK variant 3 (E6a/b;A20). Less sensitive than H3122 due to protein stability differences.

-

Ba/F3 Models: Engineered murine pro-B cells expressing specific mutations (e.g., G1202R) are the gold standard for resistance profiling [3].

Experimental Design Strategy

Solvent Control & Solubility

PF-06463922 is hydrophobic. Stock solutions should be prepared at 10 mM in DMSO .

-

Working Solution: Dilute stock in cell culture media.

-

Final DMSO Concentration: Must be kept <0.1% (v/v) in all wells to avoid solvent toxicity masking the drug effect.

-

Vehicle Control: Media + 0.1% DMSO (No drug).

Incubation Rationale

-

Signaling (Western Blot): 1–3 hours . Kinase inhibition is rapid; prolonged incubation may trigger feedback loops or apoptosis, confounding phosphorylation data [4].

-

Viability (IC50): 72 hours . Kinase inhibitors are often cytostatic before becoming cytotoxic. 24 hours is insufficient to observe significant divergence in cell mass between treated and untreated groups.

Protocol A: Cell Viability Assay (IC50 Determination)

This protocol uses a luminescent ATP-based readout (e.g., CellTiter-Glo) for maximum dynamic range.

Step 1: Compound Preparation (Day 0)

-

Thaw 10 mM PF-06463922 stock at RT. Vortex and spin down.

-

Serial Dilution (3-fold):

-

Prepare a 9-point dilution series in 100% DMSO.

-

Example: Start at 10 mM → 3.33 mM → 1.11 mM ... down to ~1.5 µM.

-

-

Intermediate Dilution: Dilute these DMSO stocks 1:1000 into pre-warmed culture media to generate 10x working solutions (Final DMSO 0.1%).

Step 2: Cell Seeding (Day 0)

-

Dissociate cells (Trypsin/EDTA) and count via Trypan Blue exclusion.

-

Dilute cells to 3,000–5,000 cells/well (optimized for H3122/H2228 to remain in log phase at 72h).

-

Dispense 90 µL of cell suspension into a white-walled 96-well plate.

-

Edge Effect Mitigation: Fill outer wells with 200 µL PBS; do not use for data.

-

Incubate overnight at 37°C, 5% CO2.

Step 3: Treatment (Day 1)

-

Add 10 µL of the 10x working solutions to the 90 µL of cells.

-

Final Top Concentration: 10 µM (typically).

-

Final DMSO: 0.1%.

-

-

Include Vehicle Control (0.1% DMSO) and Blank (Media only, no cells).

-

Incubate for 72 hours .

Step 4: Readout (Day 4)

-

Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

-

Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

-

Orbitally shake for 2 mins (lyse cells).

-

Incubate at RT for 10 mins (stabilize signal).

-

Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).

Caption: 4-Day workflow for PF-06463922 cell viability assay ensuring log-phase growth and stable readout.

Protocol B: Mechanistic Validation (Western Blot)

To confirm the IC50 is driven by ALK inhibition, you must demonstrate dose-dependent reduction of p-ALK and downstream targets.

Step 1: Treatment[4][5]

-

Seed cells in 6-well plates (5 x 10^5 cells/well). Allow to attach overnight.

-

Treat with PF-06463922 at 0, 10, 100, and 1000 nM for 3 hours .

-

Note: Short exposure captures direct target engagement.

-

Step 2: Lysis

-

Wash cells 2x with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: ALK phosphorylation is labile).

-

Scrape, collect, and centrifuge at 14,000 x g for 15 mins at 4°C.

Step 3: Immunoblotting[6]

-

Load 20–30 µg protein per lane on SDS-PAGE.

-

Transfer to PVDF/Nitrocellulose membrane.

-

Primary Antibodies:

-

p-ALK (Tyr1604): Marker of ALK activation [5].

-

Total ALK: Loading control for target.

-

p-AKT (Ser473) & p-ERK1/2 (Thr202/Tyr204): Downstream effectors.

-

GAPDH/Actin: Housekeeping control.

-

Data Analysis & Expected Results

IC50 Calculation

-

Normalize RLU values:

-

Plot Log[Concentration] vs. % Viability.

-

Fit data using a 4-parameter logistic (4PL) non-linear regression model.

Expected Potency Profile

| Cell Line | Genotype | Expected IC50 (nM) | Resistance Profile |

| H3122 | EML4-ALK v1 | 1 – 10 | Sensitive |

| H2228 | EML4-ALK v3 | 10 – 50 | Moderately Sensitive |

| Ba/F3 WT ALK | EML4-ALK WT | < 10 | Sensitive |

| Ba/F3 G1202R | Solvent Front Mut | 20 – 80 | Lorlatinib Sensitive (Crizotinib Resistant) |

| A549 | KRAS mut / ALK WT | > 5,000 | Negative Control (Off-target check) |

Troubleshooting & Expert Tips

-

Solubility Crash: If precipitation occurs when adding the 10x drug to media, increase the intermediate dilution step or ensure the media is pre-warmed to 37°C.

-

Variable IC50s: H2228 cells grow in clusters. Ensure single-cell suspension during seeding by passing through a syringe needle or vigorous pipetting to avoid uneven cell density, which alters drug availability.

-

No Inhibition in Western: Check phosphatase inhibitors. ALK dephosphorylates rapidly post-lysis. Keep lysates on ice at all times.

References

-

Zou, H. Y., et al. (2015).[3][4][5] "PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations."[3][5][6] Proceedings of the National Academy of Sciences, 112(11), 3493-3498.[4][5] Retrieved from [Link]

-

Yoda, S., et al. (2018). "Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer." Cancer Discovery, 8(6), 714-729. Retrieved from [Link]

-

Shaw, A. T., et al. (2017). "Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial." The Lancet Oncology, 18(12), 1590-1599. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Lorlatinib) in ALK-Rearranged Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Third-Generation Solution to a Persistent Challenge

Anaplastic Lymphoma Kinase (ALK) rearrangements represent a distinct molecular subset of non-small cell lung cancer (NSCLC), occurring in approximately 3-5% of patients, particularly in younger, non-smoking individuals with adenocarcinoma histology.[1][2] The development of tyrosine kinase inhibitors (TKIs) targeting the constitutively active ALK fusion protein has revolutionized the treatment landscape for this disease. However, the initial success of first-generation inhibitors like crizotinib is often tempered by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain or the development of central nervous system (CNS) metastases, a common site of progression.[3][4]

This guide focuses on 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide , an advanced compound in the fight against ALK-positive NSCLC. Known by its developmental code PF-06463922 and its approved name, Lorlatinib , this molecule is a potent, selective, and brain-penetrant third-generation ALK and ROS1 inhibitor.[5][6] It was specifically designed to overcome the limitations of its predecessors by potently inhibiting a wide spectrum of ALK resistance mutations, including the notoriously difficult-to-treat G1202R solvent front mutation.[7][8]

These application notes provide a comprehensive overview of Lorlatinib's mechanism of action, key preclinical and clinical findings, and detailed protocols for its use in a research setting.

Compound Profile

| Characteristic | Value |

| Chemical Name | 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide |

| Synonyms | PF-06463922, Lorlatinib |

| Molecular Formula | C13H14FN3O[9][10][11] |

| Molecular Weight | 247.27 g/mol [10] |

| Appearance | White to light yellow solid[10] |

| Storage | 2-8°C[10] |

Mechanism of Action: Potent and Broad-Spectrum ALK Inhibition

Lorlatinib is an ATP-competitive small-molecule inhibitor of both ALK and ROS1 tyrosine kinases.[5] In ALK-rearranged NSCLC, a chromosomal inversion leads to the fusion of the ALK gene with a partner gene, most commonly EML4.[12] This results in a chimeric protein with a constitutively active ALK kinase domain, which drives oncogenic signaling through downstream pathways such as PI3K/AKT, RAS/RAF/MAPK, and JAK/STAT, promoting cell proliferation, survival, and metastasis.[12][13]

Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and the subsequent activation of these downstream signaling cascades. A key structural feature of Lorlatinib is its macrocyclic core, which contributes to its high potency and ability to overcome resistance mutations that sterically hinder the binding of earlier-generation inhibitors.[14]

ALK Signaling Pathway and Lorlatinib's Point of Intervention

Caption: ALK signaling pathways and the inhibitory action of Lorlatinib.

Preclinical Efficacy: In Vitro and In Vivo Activity

Lorlatinib has demonstrated superior potency against wild-type ALK and a broad range of clinically relevant ALK resistance mutations compared to first and second-generation inhibitors.[15]

In Vitro Potency Against ALK Mutations

The inhibitory activity of Lorlatinib can be quantified in cell-based assays using engineered cell lines (e.g., Ba/F3) expressing various ALK fusion proteins. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| ALK Mutation | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Fold Improvement |

| Wild-Type | ~1 | ~30 | ~30x |

| L1196M | ~1 | ~150 | ~150x |

| G1269A | ~1.5 | ~291 | ~194x |

| F1174L | ~1.2 | ~195 | ~162x |

| G1202R | ~15 | >1000 | >66x |

Data synthesized from preclinical studies.[15][16] Actual values may vary based on experimental conditions.

In Vivo Antitumor Activity

In xenograft and patient-derived xenograft (PDX) models of ALK-rearranged NSCLC, Lorlatinib treatment leads to dose-dependent tumor growth inhibition and, in many cases, significant tumor regression.[15] Its ability to cross the blood-brain barrier has been demonstrated in animal models, resulting in the regression of intracranial tumors and prolonged survival.[5][15] For instance, in mouse models with EML4-ALK driven brain metastases, Lorlatinib treatment led to superior outcomes compared to other ALK inhibitors.[15]

Protocols for In Vitro Evaluation of Lorlatinib

The following protocols provide a framework for assessing the activity of Lorlatinib in a laboratory setting.

Protocol 1: Cell Viability and Proliferation Assay

This protocol determines the effect of Lorlatinib on the viability and proliferation of ALK-positive cancer cell lines.

1. Cell Culture:

-

Culture ALK-positive NSCLC cell lines (e.g., H3122, H2228) and, if available, cell lines engineered to express specific ALK resistance mutations.

-

Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

-

Prepare a stock solution of Lorlatinib (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

3. Seeding and Treatment:

-

Seed cells in 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well).

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Lorlatinib or vehicle control (DMSO). Include a "no-cell" blank for background subtraction.

4. Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

5. Viability Assessment:

-

Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

6. Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the Lorlatinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ALK Signaling

This protocol assesses the ability of Lorlatinib to inhibit ALK phosphorylation and downstream signaling.

1. Cell Treatment:

-

Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Lorlatinib or vehicle control for a defined period (e.g., 2-6 hours).

2. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604), total ALK, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

6. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to assess the degree of pathway inhibition.

Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the in vitro evaluation of Lorlatinib.

Considerations for In Vivo Studies

For researchers planning to evaluate Lorlatinib in animal models, several factors are critical for successful study design.

-

Model Selection: Utilize immunodeficient mice (e.g., NSG or nude mice) for xenograft studies with human cell lines or PDX models. Transgenic mouse models that spontaneously develop ALK-driven tumors can also be valuable.[16]

-

Drug Formulation and Administration: Lorlatinib can be administered orally.[16] A common vehicle for preclinical studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[17]

-

Dosing Regimen: Effective doses in mouse models typically range from 3 to 10 mg/kg, administered once or twice daily.[15][16] Dose-response studies are recommended to determine the optimal therapeutic window.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure in plasma and tumor tissue with the inhibition of ALK phosphorylation in tumor samples to establish a PK/PD relationship.[16]

-

CNS Efficacy Assessment: For studies involving brain metastases, use models with intracranial tumor cell implantation and monitor tumor burden using bioluminescence or magnetic resonance imaging (MRI).[17]

Clinical Perspective and Future Directions

Lorlatinib has been approved for the treatment of ALK-positive metastatic NSCLC in various clinical settings.[5] Ongoing research continues to explore its role in different patient populations and in combination with other therapeutic agents. The development of resistance to Lorlatinib, through on-target ALK mutations or activation of bypass signaling pathways, remains an area of active investigation.[18] Understanding these resistance mechanisms is crucial for developing next-generation therapeutic strategies.

Conclusion

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (Lorlatinib) is a powerful research tool and a clinically validated therapeutic for ALK-rearranged NSCLC. Its high potency, broad activity against resistance mutations, and CNS penetration make it an invaluable agent for both basic and translational research. The protocols and information provided herein offer a foundation for scientists to effectively utilize Lorlatinib to further unravel the complexities of ALK-driven cancers and develop more effective treatments.

References

-

AdisInsight. (n.d.). Lorlatinib. Springer. Retrieved from [Link]

- Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in preclinical models. Cancer Cell, 28(1), 70-81.

-

PubChem. (n.d.). 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

LUNGevity Foundation. (n.d.). About ALK-positive Lung Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Lorlatinib inhibits the lung metastatic growth of HCC in mice. Retrieved from [Link]

-

ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. Retrieved from [Link]

-

Frontiers. (n.d.). Triple-positive non-small cell lung cancer harboring EGFR mutation, ALK rearrangement, and high PD-L1 expression: a case report and literature review. Retrieved from [Link]

- Infarinato, N. G., Lee, E., Kodelja, V., Szigyarto, C. A., Shprentz, E., Sgroi, D. C., ... & Martin, P. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease models & mechanisms, 9(7), 787-795.

- Pfizer. (2020). Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer. Clinical Pharmacology & Therapeutics, 107(2), 406-414.

- Shaw, A. T., Felip, E., Bauer, T. M., Besse, B., Navarro, A., Postel-Vinay, S., ... & Solomon, B. J. (2015). Phase I/II study of PF-06463922, an ALK/ROS1 tyrosine kinase inhibitor, in patients with advanced non-small-cell lung cancer harboring specific molecular alterations. Journal of Clinical Oncology, 33(15_suppl), 8008-8008.

-

ClinicalTrials.gov. (n.d.). Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations. Retrieved from [Link]

-

FirstWord Pharma. (2016). Pfizer Presents Promising Data from Next Generation ALK/ROS1 Inhibitor in Advanced Non-Small Cell Lung Cancer. Retrieved from [Link]

-

ClinicalTrials.gov. (2020). single-arm study to evaluate the safety of lorlatinib in alk. Retrieved from [Link]

-

ClinicalTrials.gov. (2024). Clinical Study Protocol. Retrieved from [Link]

-

PubMed Central. (n.d.). Next-generation ALK inhibitors are highly active in ALK-positive large B-cell lymphoma. Retrieved from [Link]

- Doebele, R. C., Pilling, A. B., Aisner, D. L., Varella-Garcia, M., Hentschel, D. M., Franklin, W. A., ... & Camidge, D. R. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Clinical cancer research, 18(5), 1472-1482.

-

U.S. Food and Drug Administration. (2017). 210868Orig1s000. Retrieved from [Link]

- Ko, B., & Paucar, D. (2018). Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. Cancers, 10(7), 213.

-

memo inOncology. (n.d.). Next-generation ALK inhibitors excel after crizotinib failure. Retrieved from [Link]

-

Kerr, K. M. (2015). ALK in Lung Cancer: ESMO Biomarker Factsheet. OncologyPRO. Retrieved from [Link]

- Al-Majed, A. A., Al-Omar, M. A., Belal, F., & El-Kassem, L. T. (2023). Novel High-Throughput Microwell Spectrophotometric Assay for One-Step Determination of Lorlatinib, a Novel Potent Drug for the Treatment of Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer. Molecules, 28(8), 3469.

- Metro, G., & Crinò, L. (2018). Targeting ALK-positive non-small-cell lung cancer–novel inhibitors beyond crizotinib. Tumori Journal, 104(5), 327-334.

-

Mogenet. (n.d.). Lorlatinib: an additional option for ALK-positive non-small cell lung cancer?. Retrieved from [Link]

- Passiglia, F., & Novello, S. (2025). EML4-ALK: Update on ALK Inhibitors. Cancers, 17(1), 10.

- Ceccon, M., Mologni, L., Bisson, W., Scapozza, L., & Gambacorti-Passerini, C. (2018). Lorlatinib treatment elicits multiple on-and off-target mechanisms of resistance in ALK-driven cancer. Cancer research, 78(24), 6867-6880.

- Lin, J. J., Riely, G. J., & Shaw, A. T. (2017). ALK in Lung Cancer: Past, Present, and Future. Journal of clinical oncology, 35(18), 2051-2058.

-

MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

-

OncLive. (n.d.). Crizotinib Resistance in ALK+ NSCLC. Retrieved from [Link]

-

PubMed Central. (2019). Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Dana-Farber Cancer Institute. (n.d.). A PHASE 3, RANDOMIZED, OPEN-LABEL STUDY OF LORLATINIB (PF-06463922) MONOTHERAPY VERSUS CRIZOTINIB MONOTHERAPY IN THE FIRST-LINE TREATMENT OF PATIENTS WITH ADVANCEDALK-POSITIVE NON-SMALL CELL LUNG CANCER. Retrieved from [Link]

-

CancerNetwork. (n.d.). Crizotinib Ups PFS in ALK-Positive NSCLC. Retrieved from [Link]

-

ALK Positive. (n.d.). Treatment Options for ALK+. Retrieved from [Link]

-

National Cancer Institute. (2024). Lorlatinib Slows Growth of ALK-Positive Lung Cancers, May Prevent Brain Metastases. Retrieved from [Link]

-

YouTube. (2024). FDA D.I.S.C.O.: Two approvals for ALK-positive non-small cell lung cancer. Retrieved from [Link]

-

YouTube. (2018). Dr. Shaw Discusses Lorlatinib in Lung Cancer. Retrieved from [Link]

-

Dana-Farber Cancer Institute. (n.d.). A Phase II study of Lorlatinib (PF-06463922) in advanced ALK and ROS1 rearranged NSCLC with CNS metastasis in the absence of measurable extracranial lesions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ALK in Lung Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Lorlatinib: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]

- 9. 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | C13H14FN3O | CID 44139520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(1-CYANOCYCLOBUTYLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-26-2 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. oncologypro.esmo.org [oncologypro.esmo.org]

- 13. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]

- 14. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

Application Notes & Protocols: Evaluating PF-06463922 (Lorlatinib) in ALK-Driven Neuroblastoma Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rationale for a Next-Generation ALK Inhibitor in Neuroblastoma

Neuroblastoma, a pediatric malignancy originating from the developing sympathetic nervous system, remains a significant clinical challenge, particularly in its high-risk forms.[1][2] A key molecular driver in a subset of these aggressive tumors is the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][3] Activating mutations or amplification of the ALK gene are found in approximately 14% of high-risk neuroblastoma cases and are associated with poor prognosis.[1][4]

While the first-generation ALK inhibitor, crizotinib, showed promise, its efficacy is often limited by primary or acquired resistance.[3] Notably, neuroblastomas harboring the ALK F1174L mutation, one of the most common variants, exhibit intrinsic resistance to crizotinib.[5][6][7] This clinical obstacle necessitated the development of more potent, next-generation inhibitors capable of overcoming these resistance mechanisms.